molecular formula C13H7Cl2IN2O B13802523 4,6-dichloro-2-(4-iodophenyl)-1,3-benzoxazol-5-amine

4,6-dichloro-2-(4-iodophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B13802523
M. Wt: 405.01 g/mol
InChI Key: XSKMNBJAIGNCMC-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(4-iodophenyl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the benzoxazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2-(4-iodophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-iodoaniline with 4,6-dichloro-2-hydroxybenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(4-iodophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.

Scientific Research Applications

4,6-Dichloro-2-(4-iodophenyl)-1,3-benzoxazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-(4-iodophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-phenyl-1,3-benzoxazole: Lacks the iodine atom, which may affect its reactivity and applications.

    2-(4-Iodophenyl)-1,3-benzoxazole: Lacks the chlorine atoms, leading to different chemical properties.

Uniqueness

The unique combination of chlorine and iodine atoms in 4,6-dichloro-2-(4-iodophenyl)-1,3-benzoxazol-5-amine imparts distinct chemical reactivity and potential applications that are not observed in similar compounds. This makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C13H7Cl2IN2O

Molecular Weight

405.01 g/mol

IUPAC Name

4,6-dichloro-2-(4-iodophenyl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C13H7Cl2IN2O/c14-8-5-9-12(10(15)11(8)17)18-13(19-9)6-1-3-7(16)4-2-6/h1-5H,17H2

InChI Key

XSKMNBJAIGNCMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl)I

Origin of Product

United States

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